molecular formula C6H11NO2 B12853867 2,2-Dimethylazetidine-3-carboxylic acid

2,2-Dimethylazetidine-3-carboxylic acid

Cat. No.: B12853867
M. Wt: 129.16 g/mol
InChI Key: LMBSZWIYUKKBJT-UHFFFAOYSA-N
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Description

2,2-Dimethylazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azetidine family, which is known for its significant ring strain due to the small ring size. The presence of the carboxylic acid group adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylazetidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. Another method involves the cyclization of amino alcohols with excellent stereoselectivities .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions. The use of robust catalysts and optimized reaction conditions ensures high yields and purity. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various functionalized azetidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethylazetidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the specific target and reaction conditions .

Comparison with Similar Compounds

2,2-Dimethylazetidine-3-carboxylic acid can be compared with other similar compounds, such as aziridine-2-carboxylic acid and other azetidine derivatives:

The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2,2-dimethylazetidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-6(2)4(3-7-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)

InChI Key

LMBSZWIYUKKBJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1)C(=O)O)C

Origin of Product

United States

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